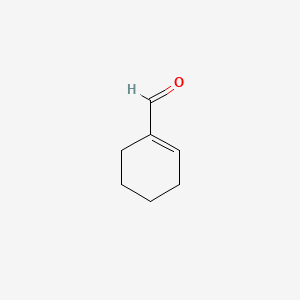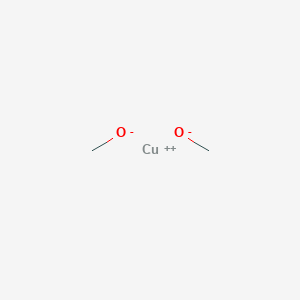
甲氧基铜(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) methoxide is used as primary and secondary intermediates . Treatment of these methoxide derivatives with excess water results in the clean formation of mononuclear copper(II) hydroxide complexes .
Synthesis Analysis
The first report describing the synthesis and isolation in pure form of copper(II) methoxide was made by Brubaker and Wicholas in 1965 . Copper methoxide was prepared in 89.5% yield by reaction of lithium methoxide and CuCl2 in methanol and characterized by elemental analysis and infrared spectroscopy .Molecular Structure Analysis
The product has been structurally characterized for the first time by single crystal X-ray diffraction and found to possess a novel infinite one-dimensional chain structure in which copper atoms in distorted square planar coordination environments are linked by bridging methoxide ligands .Chemical Reactions Analysis
Copper methoxide has been prepared under fairly mild solventothermal conditions by direct reaction of copper(II) acetate monohydrate and methanol . The conversion of copper acetate to copper methoxide is essentially quantitative .Physical And Chemical Properties Analysis
Copper(II) methoxide is a solid substance . Its melting point is 206 °C (dec.) (lit.) . Its molecular weight is 125.61 .科学研究应用
Catalysis
Copper(II) methoxide serves as a catalyst in organic reactions, particularly in the formation of copper(II) hydroxide complexes . These complexes are crucial intermediates in various chemical processes, including the synthesis of fine chemicals and pharmaceuticals. The ability of copper(II) methoxide to facilitate the clean formation of these complexes makes it valuable for research aiming to develop more efficient and environmentally friendly catalytic methods .
Electronics
In the field of electronics, copper(II) methoxide is utilized for the synthesis of copper(II) oxide nanoparticles . These nanoparticles have significant applications in electronics due to their semiconducting properties, which are essential for the development of sensors, transistors, and photovoltaic cells. Research into the controlled synthesis of these nanoparticles is vital for advancing electronic device miniaturization and performance .
Medicine
Copper-based nanoparticles, including those derived from copper(II) methoxide, are explored for their biomedical potential. They are investigated for use in drug delivery systems , cancer therapy , and as antibacterial and antiviral agents . The challenges and prospects of integrating copper nanoparticles into clinical practice are a current focus, with ongoing research addressing biocompatibility and controlled release issues .
Agriculture
Copper(II) methoxide has applications in agriculture, particularly in the design of nanoagrochemicals . Its antimicrobial activity is leveraged to protect crops against pathogens. However, the use of copper-based compounds in agriculture also poses environmental concerns, such as soil accumulation and potential toxicity, which are areas of active research .
Energy
The compound’s role in energy-related applications is linked to the synthesis of metal–organic frameworks (MOFs) . These MOFs, like Cu3(BTC)2, exhibit photocatalytic activity and are used for the degradation of organic pollutants under visible light. This property is particularly beneficial for environmental remediation and the development of sustainable energy solutions .
Environmental Science
Copper(II) methoxide contributes to environmental science through its involvement in the photocatalytic degradation of dyes in water treatment. The compound’s ability to form MOFs that can break down toxic substances like Rhodamine B dye under light irradiation is crucial for reducing water contamination and improving water quality .
作用机制
Target of Action
Copper(II) methoxide primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it essential for maintaining life processes.
Biochemical Pathways
Copper is an essential nutrient for plant growth and development. It serves as a constituent element or enzyme cofactor that participates in various biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . .
Pharmacokinetics
It’s known that copper compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in bile .
Result of Action
Copper compounds generally have a broad range of effects, including promoting angiogenesis, influencing gene expression, and inducing oxidative stress .
Action Environment
Copper(II) methoxide is sensitive to moisture . It reacts with water, resulting in the formation of mononuclear copper(II) hydroxide complexes . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity.
安全和危害
未来方向
属性
IUPAC Name |
copper;methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Cu/c2*1-2;/h2*1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNQPTYHFBBKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;methanolate | |
CAS RN |
1184-54-9 |
Source


|
| Record name | Copper(II) methoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)

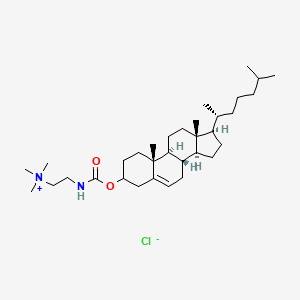
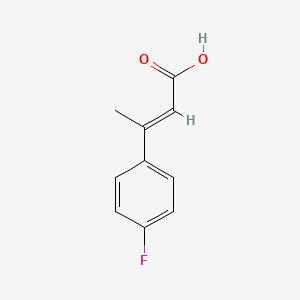

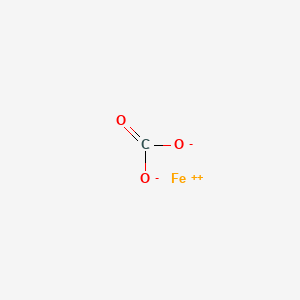

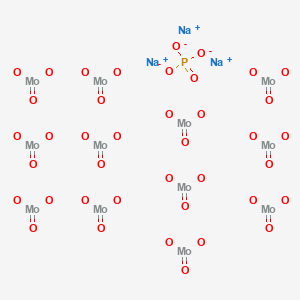
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

